molecular formula C21H27Cl2FN2O B1662322 PNU 96415E CAS No. 170856-41-4

PNU 96415E

Cat. No.: B1662322
CAS No.: 170856-41-4
M. Wt: 413.4 g/mol
InChI Key: OGMGYKPECFQXJJ-UHFFFAOYSA-N
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Preparation Methods

The synthesis of PNU 96415E involves several steps:

    Reaction between phenetyl alcohol and 3-chloropropionaldehyde diethyl acetal: This reaction is catalyzed by methanesulfonic acid, resulting in the formation of a mixed acetal.

    Cyclization to isochromane: The mixed acetal is then cyclized to isochromane by treatment with aluminum chloride in nitromethane.

    Alkylation of 1-(4-fluorophenyl)piperazine: The isochromane is then alkylated with 1-(4-fluorophenyl)piperazine in the presence of diisopropylethylamine in ethylene glycol, yielding the title compound.

    Conversion to dihydrochloride: The final compound is converted to its dihydrochloride form by treatment with a methanolic solution of hydrogen chloride.

Chemical Reactions Analysis

PNU 96415E undergoes various chemical reactions, including:

    Oxidation and Reduction: These reactions are common in the synthesis and modification of the compound.

    Substitution Reactions: The compound can undergo substitution reactions, particularly involving the piperazine ring and the fluorophenyl group.

    Common Reagents and Conditions: Reagents such as methanesulfonic acid, aluminum chloride, and diisopropylethylamine are commonly used in the synthesis of this compound.

Scientific Research Applications

Mechanism of Action

PNU 96415E exerts its effects by antagonizing dopamine D4 and serotonergic 5-HT2A receptors. It inhibits exploratory locomotor activity and antagonizes d-amphetamine-induced locomotor stimulation in rats. The compound also blocks apomorphine-induced cage climbing and head and body twitch produced by 5-HTP in mice . These actions are consistent with its potential as an atypical antipsychotic agent.

Comparison with Similar Compounds

PNU 96415E is chemically unrelated to clozapine but shares similar pharmacological properties. It has a high affinity for dopamine D4 and 5-HT2A receptors, similar to clozapine, but is weaker in binding to D1, D2, alpha1, and muscarinic receptors . Other similar compounds include:

This compound’s unique receptor binding profile and pharmacological properties make it a valuable compound for research and potential therapeutic applications.

Properties

IUPAC Name

1-[2-(3,4-dihydro-1H-isochromen-1-yl)ethyl]-4-(4-fluorophenyl)piperazine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25FN2O.2ClH/c22-18-5-7-19(8-6-18)24-14-12-23(13-15-24)11-9-21-20-4-2-1-3-17(20)10-16-25-21;;/h1-8,21H,9-16H2;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OGMGYKPECFQXJJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC(C2=CC=CC=C21)CCN3CCN(CC3)C4=CC=C(C=C4)F.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H27Cl2FN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70432713
Record name PNU 96415E
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70432713
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

413.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

170856-41-4
Record name PNU 96415E
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70432713
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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